[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate
Description
[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate is a chemical compound known for its unique structure and properties
Properties
Molecular Formula |
C10H8Cl2N2OS2 |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
[(2,4-dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H8Cl2N2OS2/c1-16-10(14-5-13)17-6-15-9-3-2-7(11)4-8(9)12/h2-4H,6H2,1H3 |
InChI Key |
RIWJOZOXAJYEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate typically involves the reaction of 2,4-dichlorophenol with methyl isocyanodithioate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of [(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key metabolic enzymes and disruption of cellular membranes.
Comparison with Similar Compounds
[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:
[(2,4-Dichlorophenoxy)methyl] methyl thiocyanate: Similar structure but different reactivity due to the presence of a thiocyanate group.
[(2,4-Dichlorophenoxy)methyl] methyl isocyanate: Differing in the presence of an isocyanate group, leading to different chemical properties and applications.
[(2,4-Dichlorophenoxy)methyl] methyl carbamate: Contains a carbamate group, which affects its biological activity and reactivity.
The uniqueness of [(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
